

structure elucidation of 1-Cyclohexylazetidine-2-carboxylic acid

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Compound of Interest

Compound Name: 1-Cyclohexylazetidine-2-carboxylic acid

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An In-depth Technical Guide to the Structure Elucidation of **1-Cyclohexylazetidine-2-carboxylic acid**

Prepared by: A Senior Application Scientist

Foreword: The Logic of Molecular Interrogation

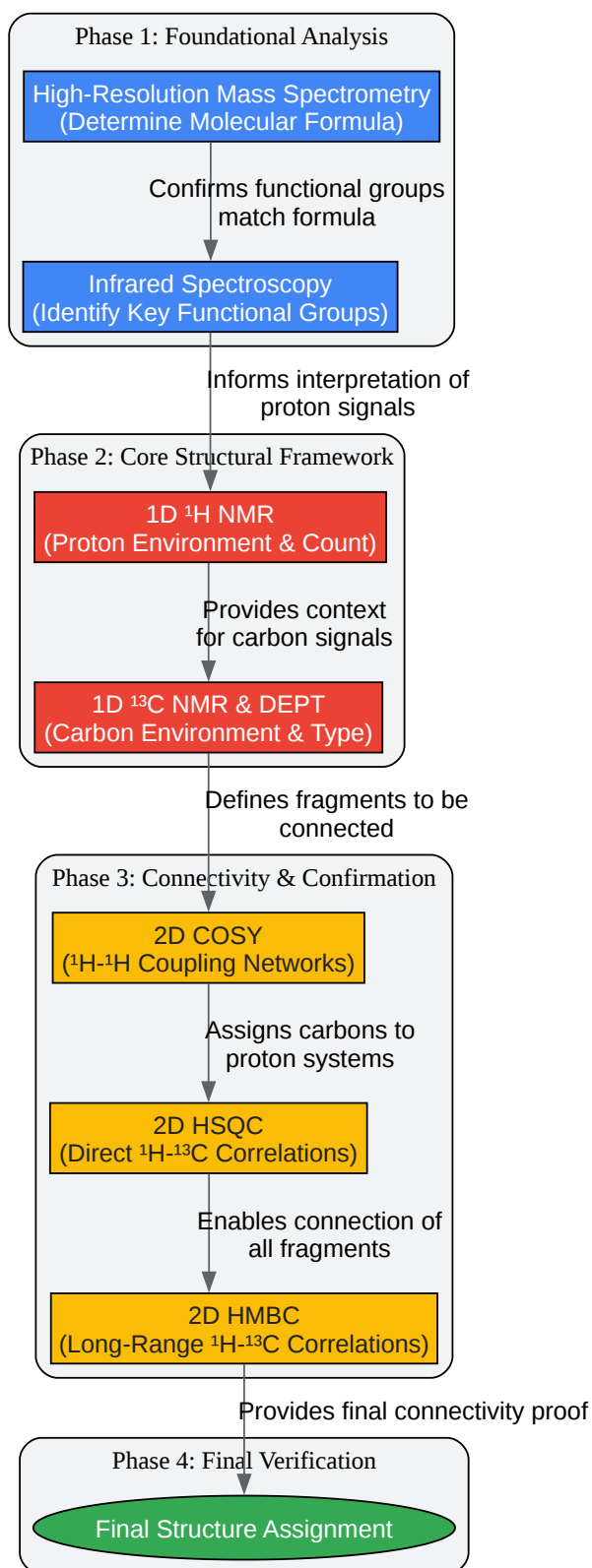
The structural elucidation of a novel or synthesized molecule is not a linear process but a systematic interrogation. Each analytical technique is a question posed to the molecule, and the resulting data is its answer. Our role as scientists is to ask the right questions in the right order and to synthesize the answers into a single, coherent structural narrative. This guide addresses the structure elucidation of **1-Cyclohexylazetidine-2-carboxylic acid**, a conformationally constrained, non-proteinogenic amino acid. As a proline analog, its derivatives are of significant interest in medicinal chemistry and drug development.^{[1][2][3]} The four-membered azetidine ring introduces significant ring strain and unique stereoelectronic properties, making unambiguous characterization essential.^[1]

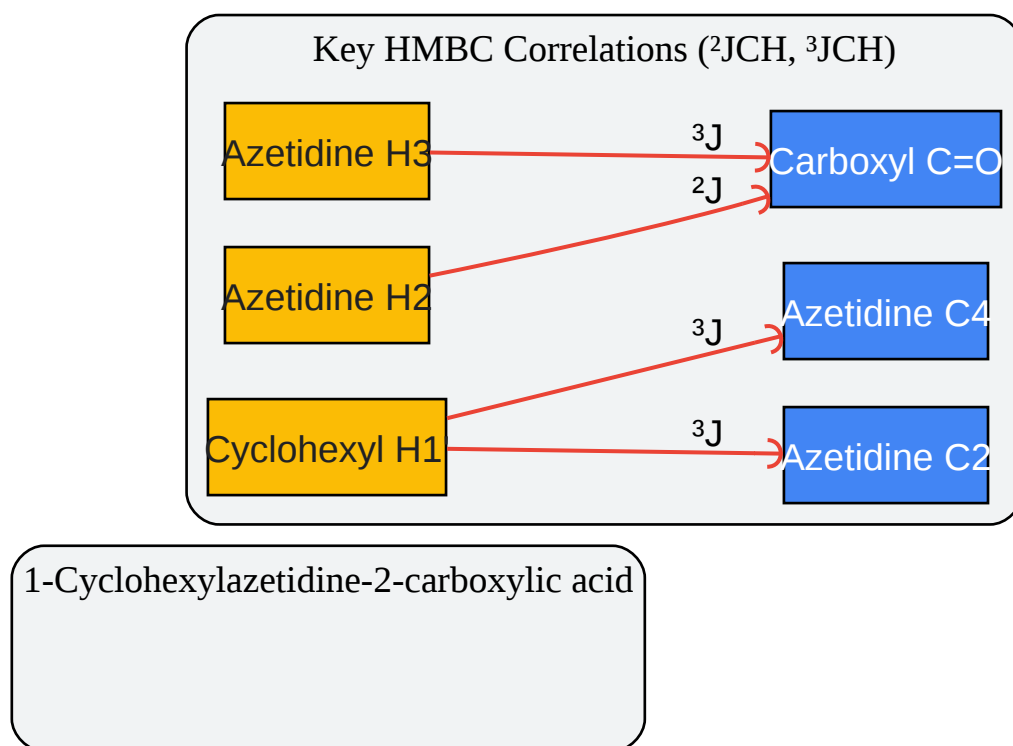
This document eschews a rigid template. Instead, it presents a logical, field-proven workflow that begins with establishing the fundamental molecular formula and culminates in the precise mapping of atomic connectivity through advanced nuclear magnetic resonance techniques. We will explore the "why" behind each experimental choice, ensuring that our conclusions are built on a foundation of self-validating, cross-referenced data.

The Overall Analytical Strategy

Before any single experiment is conducted, a comprehensive strategy is mapped out. The goal is to use orthogonal techniques—methods that probe different molecular properties—to build a robust, irrefutable structural proof. Our approach for **1-Cyclohexylazetidine-2-carboxylic acid** is a multi-tiered spectroscopic investigation.

The workflow is designed for maximum efficiency and confidence, where the results of each step inform the next.





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Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Unified Structural Proof

The structure of **1-Cyclohexylazetidine-2-carboxylic acid** is unequivocally confirmed through the logical synthesis of orthogonal spectroscopic data.

- HRMS established the elemental formula as $C_{11}H_{19}NO_2$.
- IR Spectroscopy confirmed the presence of carboxylic acid and aliphatic C-H functional groups.
- 1D 1H and ^{13}C NMR revealed the correct number and types of proton and carbon environments, consistent with the proposed structure.
- 2D COSY NMR mapped the distinct proton-proton connectivities within the cyclohexyl and azetidine rings.

- 2D HSQC NMR correlated each proton to its directly attached carbon, allowing for confident assignment of the carbon skeleton.
- 2D HMBC NMR provided the final, critical evidence, bridging the isolated fragments by showing long-range correlations between the cyclohexyl proton (H1') and the azetidine carbons (C2, C4), and between the azetidine protons and the carboxyl carbon.

This systematic, multi-technique approach ensures a high degree of confidence in the final assignment and serves as a robust model for the characterization of complex small molecules in pharmaceutical and chemical research.

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